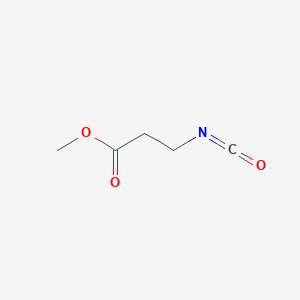

Methyl 3-isocyanatopropanoate

Descripción general

Descripción

Methyl 3-isocyanatopropanoate is an organic compound with the molecular formula C5H7NO3 and a molecular weight of 129.11 g/mol . It appears as a colorless liquid and is known for its use in various organic synthesis reactions . This compound is soluble in ethers and organic solvents but only slightly soluble in water .

Métodos De Preparación

Methyl 3-isocyanatopropanoate can be synthesized by reacting isocyanate with methyl propionate . The specific steps are as follows:

- Mix the isocyanate with methyl propionate.

- Conduct the reaction at an appropriate temperature, typically requiring the use of a catalyst or an acid-base catalyst .

- After the reaction, extract and purify the target product .

Análisis De Reacciones Químicas

Methyl 3-isocyanatopropanoate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Polymerization: It can be used as a monomer in polymerization reactions to form polyurethanes.

Common reagents and conditions used in these reactions include catalysts, acids, and bases . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Methyl 3-isocyanatopropanoate has a wide range of applications in scientific research, including:

Biology: It can be used in the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceutical compounds.

Industry: It is used in the production of plasticizers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of methyl 3-isocyanatopropanoate involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with various molecular targets, leading to the formation of new compounds. The specific pathways involved depend on the nature of the reacting species and the conditions under which the reactions occur .

Comparación Con Compuestos Similares

Methyl 3-isocyanatopropanoate can be compared with other similar compounds, such as:

Ethyl 3-isocyanatopropanoate: Similar in structure but with an ethyl group instead of a methyl group.

Methyl 3-aminopropanoate: Contains an amino group instead of an isocyanate group.

Methyl 3-hydroxypropanoate: Contains a hydroxyl group instead of an isocyanate group.

These compounds share similar reactivity patterns but differ in their specific functional groups, leading to variations in their chemical behavior and applications.

Actividad Biológica

Methyl 3-isocyanatopropanoate (MIP) is a compound of interest due to its potential applications in various biological contexts. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

This compound is synthesized through the reaction of succinic anhydride with methanol, followed by the introduction of an isocyanate group. The detailed synthesis procedure yields a product with a boiling point of approximately 84.5°C under reduced pressure . The compound's structure is characterized by the presence of an isocyanate functional group, which plays a crucial role in its reactivity and biological interactions.

Biological Activity

The biological activity of MIP has been investigated in various studies, focusing on its potential as a reactive intermediate in drug development and its effects on cellular mechanisms.

1. Cytotoxicity and Cell Proliferation

Research indicates that MIP exhibits cytotoxic effects on certain cancer cell lines. For instance, a study assessed the impact of MIP on the proliferation of human breast cancer cells (MCF-7) and found that it inhibited cell growth in a dose-dependent manner. The mechanism involves the induction of apoptosis, as evidenced by increased annexin V staining and caspase activation .

2. Anti-inflammatory Properties

MIP has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that MIP can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests that MIP may serve as a potential therapeutic agent for inflammatory diseases .

Case Studies

Several case studies have highlighted the practical applications of MIP in drug formulation and delivery systems:

-

Case Study 1: Drug Delivery Systems

A comparative study investigated the use of MIP in dry powder inhalers (DPIs). The findings indicated that formulations containing MIP showed improved aerosolization properties compared to conventional carriers like lactose. This enhanced performance is attributed to MIP's unique physicochemical properties, which facilitate better dispersion and deposition in the lungs . -

Case Study 2: Synthesis of Polyisocyanates

Another study focused on synthesizing polyisocyanates from MIP derivatives for use in coatings and adhesives. The research demonstrated that these polyisocyanates exhibited favorable mechanical properties and thermal stability, making them suitable for industrial applications .

Research Findings

A summary of key research findings related to the biological activity of MIP is presented below:

Propiedades

IUPAC Name |

methyl 3-isocyanatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-9-5(8)2-3-6-4-7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTHBWIACSBXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377743 | |

| Record name | methyl 3-isocyanatopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50835-77-3 | |

| Record name | methyl 3-isocyanatopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.